molecular formula C8H13N3O2 B11793104 4-(4-Amino-3-methyl-1H-pyrazol-1-yl)butanoic acid

4-(4-Amino-3-methyl-1H-pyrazol-1-yl)butanoic acid

Cat. No.: B11793104
M. Wt: 183.21 g/mol
InChI Key: SYXAZSLETJUAKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Amino-3-methyl-1H-pyrazol-1-yl)butanoic acid is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound features an amino group at the 4-position and a butanoic acid moiety, making it a versatile scaffold in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Amino-3-methyl-1H-pyrazol-1-yl)butanoic acid typically involves the formation of the pyrazole ring followed by the introduction of the butanoic acid side chain. One common method involves the reaction of hydrazine with 3-methyl-2-butanone to form 3-methyl-1H-pyrazole. This intermediate is then reacted with 4-bromobutanoic acid under basic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

4-(4-Amino-3-methyl-1H-pyrazol-1-yl)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-Amino-3-methyl-1H-pyrazol-1-yl)butanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-(4-Amino-3-methyl-1H-pyrazol-1-yl)butanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The pyrazole ring can also participate in π-π interactions with aromatic residues in proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-1H-pyrazole-4-carboxylic acid
  • 4-Amino-1H-pyrazole-3-carboxylic acid
  • 5-Amino-1H-pyrazole-4-carboxylic acid

Uniqueness

4-(4-Amino-3-methyl-1H-pyrazol-1-yl)butanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its butanoic acid side chain enhances its solubility and reactivity compared to other pyrazole derivatives .

Properties

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

IUPAC Name

4-(4-amino-3-methylpyrazol-1-yl)butanoic acid

InChI

InChI=1S/C8H13N3O2/c1-6-7(9)5-11(10-6)4-2-3-8(12)13/h5H,2-4,9H2,1H3,(H,12,13)

InChI Key

SYXAZSLETJUAKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1N)CCCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.